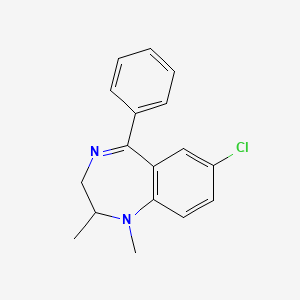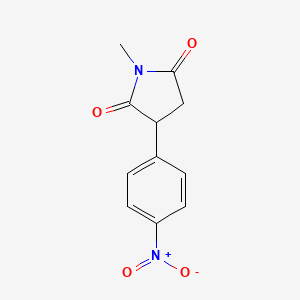![molecular formula C13H16 B14622717 (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene is a unique organic compound characterized by its specific structural configuration This compound belongs to the class of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene typically involves a series of organic reactions. One common method is the cyclization of a suitable precursor, such as a diene or polyene, under specific conditions that promote the formation of the annulene ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds or other functional groups present in the molecule.
Substitution: The methyl group or hydrogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of annulenes and related hydrocarbons.
Biology: The compound’s unique structure may be investigated for potential biological activity or as a building block for more complex molecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug design and development.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its distinct chemical properties.
作用机制
The mechanism by which (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting the stability and function of biological macromolecules. The exact mechanism depends on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
Similar compounds to (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene include other annulenes with different substituents or double bond configurations, such as:
Benzene: A simpler aromatic hydrocarbon with a six-membered ring and alternating double bonds.
Cyclooctatetraene: An eight-membered ring with alternating double bonds, similar to the annulene structure.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
The uniqueness of (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene lies in its specific structural configuration and the presence of the methyl group. This configuration imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
属性
分子式 |
C13H16 |
|---|---|
分子量 |
172.27 g/mol |
IUPAC 名称 |
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene |
InChI |
InChI=1S/C13H16/c1-11-5-4-8-12-6-2-3-7-13(12)10-9-11/h4-5,8-10H,2-3,6-7H2,1H3/b5-4?,8-4-,10-9-,11-5-,11-9?,12-8?,13-10? |
InChI 键 |
RRIHIOHIHGJYEJ-OYGZKJKQSA-N |
手性 SMILES |
C/C/1=C/C=C\C2=C(CCCC2)/C=C1 |
规范 SMILES |
CC1=CC=CC2=C(CCCC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


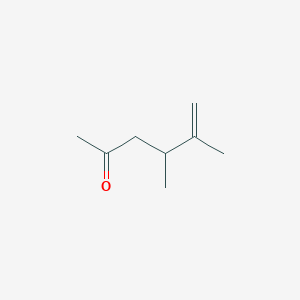
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
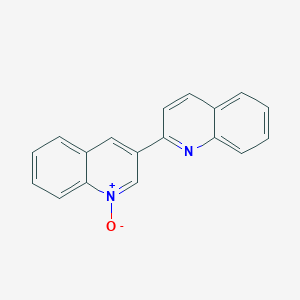
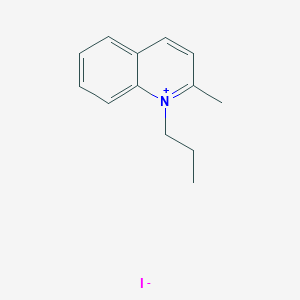
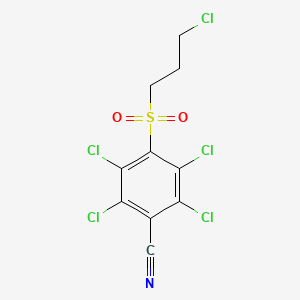
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
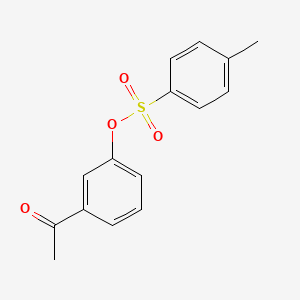
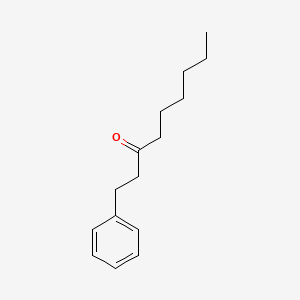
![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
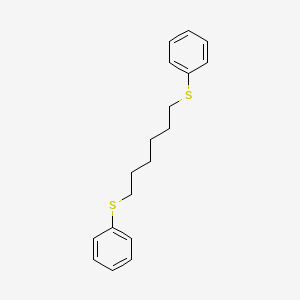
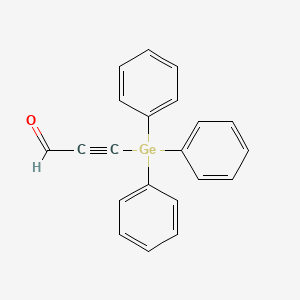
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
